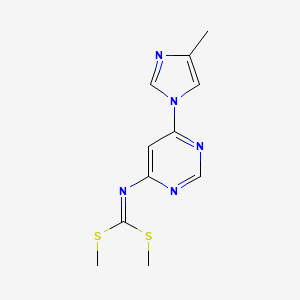
Dimethyl (6-(4-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)carbonimidodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (6-(4-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)carbonimidodithioate is a complex organic compound that features both imidazole and pyrimidine rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (6-(4-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)carbonimidodithioate typically involves multi-step organic synthesisThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the preparation of starting materials, reaction optimization, and purification of the final product. Techniques such as crystallization, distillation, and chromatography are commonly employed to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (6-(4-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)carbonimidodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole and pyrimidine rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Aplicaciones Científicas De Investigación
Dimethyl (6-(4-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)carbonimidodithioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mecanismo De Acción
The mechanism by which Dimethyl (6-(4-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)carbonimidodithioate exerts its effects involves interactions with specific molecular targets. The imidazole and pyrimidine rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl (6-(4-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)carbonimidodithioate: shares similarities with other imidazole and pyrimidine-containing compounds, such as:
Uniqueness
What sets this compound apart is its unique combination of both imidazole and pyrimidine rings, which allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities .
Propiedades
Número CAS |
1221974-54-4 |
|---|---|
Fórmula molecular |
C11H13N5S2 |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
N-[6-(4-methylimidazol-1-yl)pyrimidin-4-yl]-1,1-bis(methylsulfanyl)methanimine |
InChI |
InChI=1S/C11H13N5S2/c1-8-5-16(7-14-8)10-4-9(12-6-13-10)15-11(17-2)18-3/h4-7H,1-3H3 |
Clave InChI |
NQMOMYIDYLVFLI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C=N1)C2=NC=NC(=C2)N=C(SC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


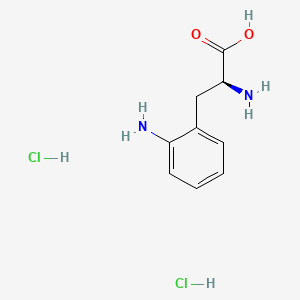
![9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B14035917.png)
![tert-butyl 2-[(E)-(1-amino-3-methoxy-1,3-dioxopropan-2-ylidene)amino]oxy-2-methylpropanoate](/img/structure/B14035921.png)
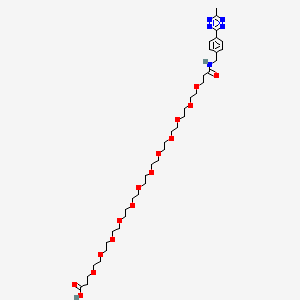

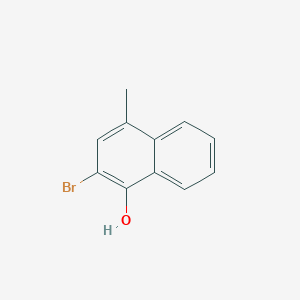
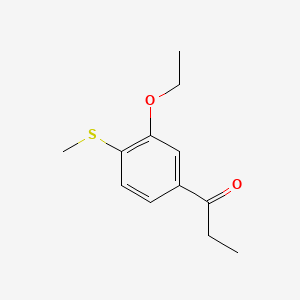
![(R)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)propanoic acid hydrochloride](/img/structure/B14035938.png)
![Rel-(3S,3aS,7aR)-3-(pyridin-2-ylmethoxy)octahydropyrano[3,2-b]pyrrole hydrochloride](/img/structure/B14035944.png)
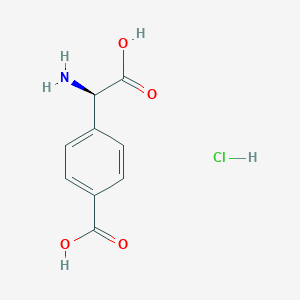

![2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine HCl](/img/structure/B14035968.png)
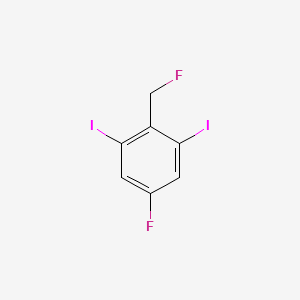
![(2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B14035981.png)
